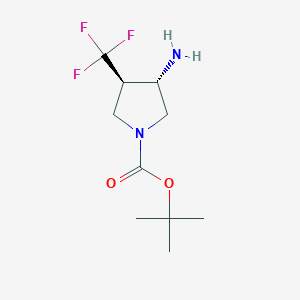

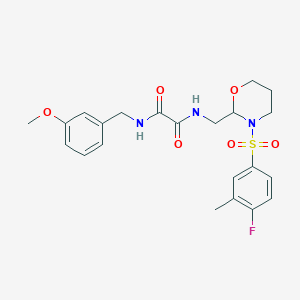

![molecular formula C22H15N3O3S B2931782 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 393837-76-8](/img/structure/B2931782.png)

4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles have a planar ring structure and exhibit aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action and stability .

実験室実験の利点と制限

One of the main advantages of using 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of these enzymes on cellular processes and can provide valuable insights into the mechanisms of disease. However, one of the limitations of using this compound is its potential toxicity, which can limit its usefulness in certain experiments.

将来の方向性

There are many potential future directions for research involving 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide. Some of the most promising areas of research include the development of new cancer therapies based on the inhibition of PARP-1, the study of the effects of this compound on other cellular processes, and the development of new synthetic methods for the production of this compound. Additionally, there is potential for the use of this compound in other fields of research such as materials science and catalysis.

合成法

The synthesis of 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves the reaction of 4-nitrobenzoyl chloride with 4-(2-phenyl-1,3-thiazol-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform and is typically followed by purification using techniques such as column chromatography or recrystallization.

科学的研究の応用

4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the field of cancer research, where this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

特性

IUPAC Name |

4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S/c26-21(16-8-12-19(13-9-16)25(27)28)23-18-10-6-15(7-11-18)20-14-29-22(24-20)17-4-2-1-3-5-17/h1-14H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVDRTRYVHQNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

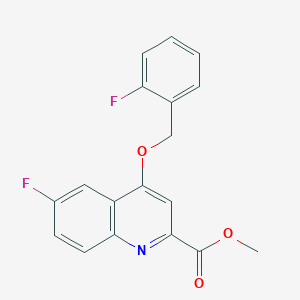

![1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2931699.png)

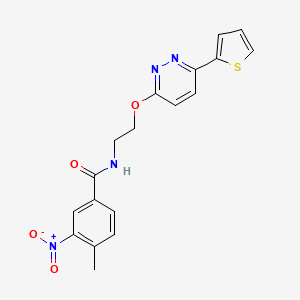

![Methyl (E)-4-[methyl-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2931703.png)

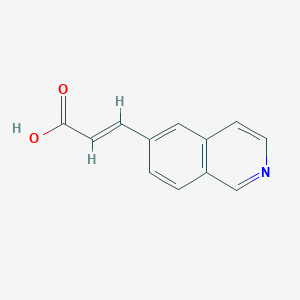

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)

![(4-(1H-pyrrol-1-yl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2931709.png)

![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)

![9-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2931719.png)